2-Chlorobenzaldehyde

概述

描述

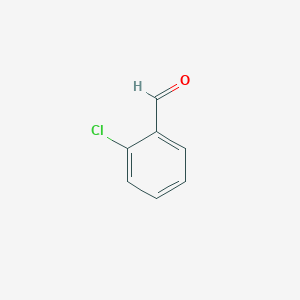

2-Chlorobenzaldehyde (CAS 89-98-5) is an aromatic aldehyde with a chlorine substituent at the ortho position of the benzaldehyde ring. It is a colorless to yellowish liquid with a molecular formula C₇H₅ClO and a molecular weight of 140.57 g/mol . Industrially, it is synthesized via hydrolysis of 2-chlorobenzal chloride, oxidation of chlorobenzyl alcohol, or electrochemical methods, with the hydrolysis method being predominant in regions like China and India .

准备方法

Synthetic Routes and Reaction Conditions

2-Chlorobenzaldehyde can be synthesized through several methods:

Chlorination of 2-Chlorotoluene: This method involves the chlorination of 2-chlorotoluene to form 2-chlorobenzal chloride, which is then subjected to acid hydrolysis.

Oxidation of Chlorobenzyl Alcohol: Another method involves the oxidation of chlorobenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide.

Indirect Electrochemical Oxidation: This method involves the electrochemical oxidation of 2-chlorotoluene in the presence of a suitable electrolyte.

Industrial Production Methods

In industrial settings, the hydrolysis of 2-chlorobenzal chloride is the primary production method. This process involves the use of hydrolytic reactors equipped with advanced impellers to enhance mass transfer and improve efficiency .

化学反应分析

2-Chlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chlorobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 2-chlorobenzyl alcohol using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Condensation: It participates in condensation reactions, such as the formation of Schiff bases with primary amines.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and primary amines. The major products formed from these reactions include 2-chlorobenzoic acid, 2-chlorobenzyl alcohol, and Schiff bases .

科学研究应用

Chemical Synthesis

2-Chlorobenzaldehyde is primarily utilized as an intermediate in the synthesis of numerous organic compounds. Its reactivity allows it to participate in various chemical reactions, making it valuable in the production of:

- Pharmaceuticals : It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) such as ampicillin and cloxacillin. The oximation of this compound yields 2-chlorobenzaldoxime, which can further be chlorinated to produce pharmaceutical intermediates .

- Dyes and Pigments : The compound is employed in the manufacture of dyes, including acidic dyes and photochromic materials. It acts as a key intermediate in producing red and orange pigments used in textiles and plastics .

- Agricultural Chemicals : this compound is crucial in synthesizing agrochemicals, including acaricides like tebufenpyrad and fluacrypyrim, which are used to control pests on crops .

Biological Applications

The biological significance of this compound is notable in several areas:

- Antimicrobial Activity : Research has shown that Schiff bases derived from this compound exhibit significant antibacterial and antifungal properties. For example, a study demonstrated that a Schiff base synthesized from this compound and isatin displayed potent antimicrobial activity against various strains .

- Enzyme Inhibition : Compounds derived from this compound have been investigated for their ability to inhibit enzymes associated with disease processes. Studies indicate potential applications in developing therapeutic agents targeting specific enzymes .

Industrial Applications

In the industrial sector, this compound finds utility in various processes:

- Rubber and Tanning Industries : The compound is used as an intermediate for producing rubber additives and tanning agents .

- Optical Brighteners : It serves as a precursor for optical brighteners utilized in detergents and paper products, enhancing their brightness and whiteness .

Case Study 1: Synthesis of Antimicrobial Agents

A study involving the synthesis of Schiff bases from this compound revealed their potential as antimicrobial agents. The synthesized compounds demonstrated varying degrees of activity against bacterial strains, indicating their applicability in pharmaceutical formulations aimed at treating infections .

Case Study 2: Hydrolysis Optimization

Research focused on optimizing the hydrolysis process of 2-chlorobenzal chloride to improve the yield of this compound. The study established that a reaction time of 20 hours maximized selectivity while minimizing by-product formation, providing insights into efficient industrial production methods .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Pharmaceuticals, Dyes, Agrochemicals | Precursor for ampicillin; used in dye production |

| Biological Applications | Antimicrobial agents, Enzyme inhibitors | Schiff bases show significant antimicrobial activity |

| Industrial Applications | Rubber additives, Optical brighteners | Enhances brightness in detergents; used in rubber industry |

作用机制

The mechanism of action of 2-chlorobenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with primary amines, which are important intermediates in various biochemical pathways. The chlorine atom in the molecule enhances its electrophilicity, making it more reactive towards nucleophiles .

相似化合物的比较

Key Properties :

- Boiling Point : 213–215°C

- Solubility : Slightly soluble in water; miscible with organic solvents

- Applications: Intermediate in pharmaceuticals (e.g., fluoroquinolone antibiotics ), agrochemicals (pesticides ), dyes, and metal surface treatments .

Comparison with Structural Analogues

Chlorinated Benzaldehyde Derivatives

Reactivity Differences :

- This compound is more reactive in palladium-catalyzed amination due to steric and electronic effects at the ortho position .

- 4-Chlorobenzaldehyde exhibits higher symmetry, favoring crystallization in metal complexes .

Bromo- and Chloro-Substituted Analogues

Hydroxyl- and Nitro-Substituted Analogues

Functional Group Impact :

- Hydroxyl groups (e.g., in salicylaldehydes) enhance metal coordination, critical for catalytic and bioactive compounds .

- Nitro groups increase oxidative stability but reduce solubility in polar solvents .

Schiff Bases and Hydrazones Derived from this compound

Synthetic Notes:

- Palladium catalysts (e.g., Pd(OAc)₂) are essential for amination of this compound derivatives, achieving 60–68% yields .

- Direct amination without palladium fails due to low reactivity of the ortho-chloro group .

Catalytic Oxidation

- CoFe₂O₄ Nanoparticles: Efficiently oxidize 2-chlorobenzyl alcohol to this compound in water (89% yield), highlighting its role in green chemistry .

生物活性

2-Chlorobenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anti-inflammatory, antidiabetic, and anticancer properties, supported by recent research findings and case studies.

This compound (C7H5ClO) is characterized by the presence of a chlorine atom on the benzene ring, which significantly influences its chemical reactivity and biological interactions. Its molecular structure can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. A notable investigation involved synthesizing a Schiff base from this compound, which demonstrated significant inhibition of protein denaturation, a common marker for inflammation. The study employed the albumin denaturation inhibition method, revealing that concentrations ranging from 100 to 500 µg/mL effectively reduced protein denaturation by nearly 75% .

Table 1: Inhibition of Protein Denaturation by Schiff Base Derived from this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 100 | 45 |

| 200 | 60 |

| 300 | 70 |

| 400 | 75 |

| 500 | 75 |

2. Antidiabetic Properties

The antidiabetic effects of compounds derived from this compound have also been explored. In silico studies indicated that certain Schiff bases synthesized from this compound could inhibit alpha-amylase activity, suggesting potential use in managing diabetes by regulating blood sugar levels . Molecular docking studies further supported these findings by predicting favorable binding affinities to the enzyme.

3. Anticancer Activity

The anticancer properties of this compound have been particularly emphasized in research involving its derivatives. A study assessed the cytotoxicity of a synthesized Schiff base against the A549 human lung cancer cell line using the MTT assay. The results indicated that the compound exhibited significant cytotoxic effects, with an IC50 value suggesting effective concentration levels for inducing apoptosis in cancer cells .

Table 2: Cytotoxic Effects of Schiff Base on A549 Cell Line

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

Case Study: Synthesis and Characterization

A recent study focused on synthesizing a new Schiff base from this compound and evaluating its biological activities. The synthesis involved reacting the aldehyde with a diamine under controlled conditions, followed by characterization using various spectroscopic techniques (NMR, FTIR). The resultant compound was subjected to biological assays that confirmed its anti-inflammatory and anticancer properties .

Case Study: Molecular Docking Studies

Another investigation utilized molecular docking simulations to predict the interaction of synthesized compounds with target proteins involved in inflammation and cancer pathways. The results indicated strong binding affinities for key enzymes such as alpha-amylase and targets within cancer cell signaling pathways, reinforcing the potential therapeutic applications of derivatives of this compound .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chlorobenzaldehyde in laboratory settings?

- Methodological Answer :

- Use chemical hazard awareness training, including proper labeling, SDS review, and PPE (nitrile gloves, lab coats, and safety goggles). Ensure access to eyewash stations and safety showers .

- Store in a cool, well-ventilated area away from UV light and humidity. Avoid incompatible materials like strong oxidizers or reducing agents .

- Monitor airborne concentrations using gravimetric analysis (e.g., MDHS70) and adhere to workplace exposure limits .

Q. How can this compound be identified using spectroscopic methods?

- Methodological Answer :

- NMR Analysis : Automated NMR programs can resolve structural parameters (e.g., O-trans configuration dominance and benzene ring distortion) in oriented samples. Use coupling constants and chemical shifts for assignment .

- Derivative Formation : Confirm identity via semicarbazone derivatives (melting point: 228–232°C) and positive Tollens’ reagent tests. Cross-validate with IR spectra (C=O stretch ~1700 cm⁻¹) and halogen tests .

Q. What are the primary synthetic routes to this compound?

- Methodological Answer :

- Hydrolysis of 2-Chlorobenzal Chloride : Optimize reaction conditions (temperature, mixing efficiency) using numerical simulations to enhance yield .

- Oxidation of 2-Chlorobenzyl Alcohol : Use CoFe₂O₄ nanoparticles (60–90 nm) with Oxone in water at room temperature, achieving >90% conversion .

Advanced Research Questions

Q. How can computational modeling improve the hydrolysis efficiency of 2-chlorobenzal chloride to this compound?

- Methodological Answer :

- Apply computational fluid dynamics (CFD) to simulate reactor hydrodynamics and optimize propeller design for enhanced mixing. Parameters include viscosity, flow rates, and temperature gradients. Validate with experimental yield data .

- Table: Key simulation parameters for hydrolysis reactors:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Reactivity |

| Mixing Speed | 300–500 rpm | ↓ By-products |

Q. What catalytic systems are effective in oxidizing 2-chlorobenzyl alcohol to this compound?

- Methodological Answer :

- Nanocrystalline CoFe₂O₄ : Achieve 95% yield under ambient conditions with Oxone. Catalyst recyclability: >5 cycles without significant activity loss .

- Compare with traditional methods (Swern oxidation) using trichloromethane derivatives, noting trade-offs in toxicity vs. efficiency .

Q. How does this compound degrade in environmental matrices, and what are its major by-products?

- Methodological Answer :

- Photodegradation : Under UV light, this compound forms 2-chlorobenzoic acid via hydroxyl radical attack. Monitor via HPLC-DAD/GC-MS .

- Hydrolysis : Reacts with water to yield 2-chlorobenzyl alcohol, identified by GC-MS fragments (m/z 139 and 111) .

Q. What role does this compound play in synthesizing heterocyclic compounds?

- Methodological Answer :

- Fulleropyrrolidines : React with C₆₀ and arylmethylamines under Mg(ClO₄)₂ catalysis (120°C, 7 hours) to form cis-3i (28% yield) and cis-4a (22% yield) .

- Quinazolinones : Use nanocrystalline CuI under solvent-free conditions with urea and dimedone. Optimize molar ratios (Table 2 in ) for yields >85% .

Q. What are the toxicokinetic profiles of this compound in mammalian systems?

- Methodological Answer :

- Percutaneous Absorption : In rats, 14C-labeled this compound shows rapid dermal uptake (t₁/₂ = 2–4 hours). Metabolites include 2-chlorobenzoic acid, excreted renally .

- Genotoxicity : Metabolites like 2-chlorobenzylidene malonitrile induce aneuploidy in V79 cells at ≥10 µM .

Q. Data Contradictions and Resolutions

- Synthesis Yield Variability : Discrepancies in fulleropyrrolidine yields (5–28%) highlight the need for strict control of air/moisture levels during reactions.

- Degradation Pathways : Conflicting reports on photodegradation products (e.g., absence of isoxazolidinone in ) suggest matrix-dependent reactivity.

属性

IUPAC Name |

2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYUJUBAXZAQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO, Array | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024764 | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chlorobenzaldehyde is a clear colorless to yellowish liquid. (NTP, 1992), Liquid, Colorless to yellow liquid; mp = 12.4 deg C; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

413.4 °F at 760 mmHg (NTP, 1992), 212 °C, 211.9 °C | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NTP, 1992), 87 °C (189 °F) (SRP: closed cup), 87 °C c.c. | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 75 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride, Solubility in water, g/l at 20 °C: 1.8 (poor) | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.248 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2483 g/cu cm at 20 °C, BP range: 209-214 °C; density: 1.240-1.245 at 25 °C/25 °C. Soluble in alcohol, ether, acetone; insoluble in water /Chlorobenzaldehyde/, 1.25 g/cm³ | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.86 (calculated) | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.2 mmHg at 122 °F (NTP, 1992), 0.23 [mmHg], 0.23 mm Hg at 20 °C, Vapor pressure, kPa at 25 °C: 0.04 | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellowish liquid, Needles, Liquid or needles | |

CAS No. |

89-98-5, 35913-09-8 | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHR24X1LXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

54.3 °F (NTP, 1992), 11.9 °C, 12.4 °C | |

| Record name | 2-CHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19979 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。